molecular formula C9H10FNO B11914499 1-Amino-3-(2-fluorophenyl)propan-2-one

1-Amino-3-(2-fluorophenyl)propan-2-one

Cat. No.: B11914499
M. Wt: 167.18 g/mol
InChI Key: KZVLUYVTNNGNPS-UHFFFAOYSA-N
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Description

1-Amino-3-(2-fluorophenyl)propan-2-one is an organic compound with the molecular formula C9H10FNO It is a fluorinated derivative of phenylpropanone, characterized by the presence of an amino group and a fluorine atom on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-fluorophenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene, which is then reduced to 2-fluoroamphetamine. The final step involves the oxidation of 2-fluoroamphetamine to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-(2-fluorophenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines and alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

1-Amino-3-(2-fluorophenyl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Amino-3-(2-fluorophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of specific pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets .

Comparison with Similar Compounds

  • 1-Amino-3-(3-fluorophenyl)propan-2-one
  • 1-Amino-3-(4-fluorophenyl)propan-2-one
  • 1-Amino-3-(2-chlorophenyl)propan-2-one

Comparison: 1-Amino-3-(2-fluorophenyl)propan-2-one is unique due to the position of the fluorine atom on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject for research .

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

1-amino-3-(2-fluorophenyl)propan-2-one

InChI

InChI=1S/C9H10FNO/c10-9-4-2-1-3-7(9)5-8(12)6-11/h1-4H,5-6,11H2

InChI Key

KZVLUYVTNNGNPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)CN)F

Origin of Product

United States

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